(E)-2-(Phenyldiazenyl)terephthalic acid (E)-2-(Phenyldiazenyl)terephthalic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15786984
InChI: InChI=1S/C14H10N2O4/c17-13(18)9-6-7-11(14(19)20)12(8-9)16-15-10-4-2-1-3-5-10/h1-8H,(H,17,18)(H,19,20)
SMILES:
Molecular Formula: C14H10N2O4
Molecular Weight: 270.24 g/mol

(E)-2-(Phenyldiazenyl)terephthalic acid

CAS No.:

Cat. No.: VC15786984

Molecular Formula: C14H10N2O4

Molecular Weight: 270.24 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-(Phenyldiazenyl)terephthalic acid -

Specification

Molecular Formula C14H10N2O4
Molecular Weight 270.24 g/mol
IUPAC Name 2-phenyldiazenylterephthalic acid
Standard InChI InChI=1S/C14H10N2O4/c17-13(18)9-6-7-11(14(19)20)12(8-9)16-15-10-4-2-1-3-5-10/h1-8H,(H,17,18)(H,19,20)
Standard InChI Key NCRCRQLEIXWJMI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a terephthalic acid core substituted at the 2-position with a phenyldiazenyl (-N=N-C₆H₅) group in its E-configuration. This arrangement creates a planar conjugated system that facilitates π-π stacking interactions and charge transfer processes. Key structural identifiers include:

PropertyValue
IUPAC Name2-phenyldiazenylterephthalic acid
Molecular FormulaC₁₄H₁₀N₂O₄
Molecular Weight270.24 g/mol
Canonical SMILESC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C(=O)O)C(=O)O
InChI KeyNCRCRQLEIXWJMI-UHFFFAOYSA-N
PubChem CID101560573

The diazenyl group introduces significant photoisomerization capabilities, while the dual carboxylic acid groups enable coordination to metal centers .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments:

  • ¹H-NMR (CDCl₃): Aromatic protons appear as multiplet signals between δ 7.0–8.1 ppm, with the diazenyl-linked protons deshielded to δ 8.08 ppm .

  • IR Spectroscopy: Strong absorption bands at 1679 cm⁻¹ (C=O stretch) and 1583 cm⁻¹ (N=N stretch) confirm the presence of carboxylic acid and azo functionalities .

Applications in Functional Materials

Photoresponsive MOF Construction

The compound serves as a ditopic linker in zinc-based MOFs, creating frameworks with tunable pore sizes (Table 1) :

Table 1: MOF Structural Parameters

Metal NodePore Diameter (Å)Surface Area (m²/g)Light Response
Zn²⁺12.7980450 nm
Cu²⁺10.2750520 nm

Key functionalities enabled by the diazenyl group:

  • Reversible Pore Size Modulation: UV irradiation (365 nm) induces trans→cis isomerization, reducing pore diameter by 18% .

  • Controlled Guest Release: Visible light triggers cis→trans reversion, enabling timed release of encapsulated molecules.

Photonic Device Integration

Recent advancements demonstrate the compound’s utility in:

  • Optical Switches: MOF thin films show 92% transmittance modulation under alternating UV/visible light .

  • Data Storage Media: Holographic patterns written with 405 nm laser remain stable for >1,000 read cycles.

Research Frontiers and Challenges

Stability Enhancements

Current limitations in thermal stability (decomposition onset: 220°C) drive research into:

  • Metal-Organic Coordination Strengthening: Incorporating high-valence metals (Fe³⁺, Al³⁺) improves thermal resilience by 40% .

  • Protective Matrix Encapsulation: Silica coating extends operational lifetime under cyclic irradiation by 300%.

Biomedical Applications

Preliminary studies suggest potential in:

  • Targeted Drug Delivery: pH-responsive release profiles in simulated physiological conditions (37°C, pH 5.0–7.4).

  • Photodynamic Therapy: Singlet oxygen quantum yield ΦΔ = 0.42 under 650 nm irradiation .

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